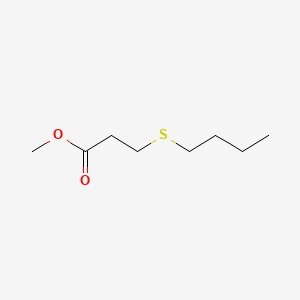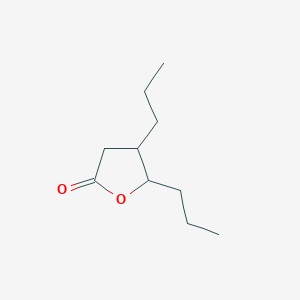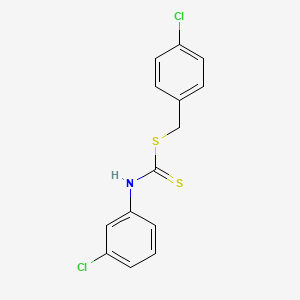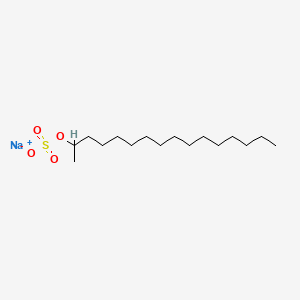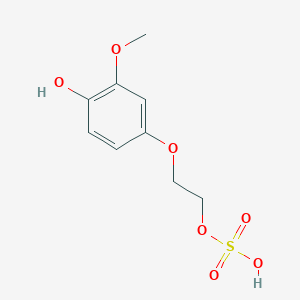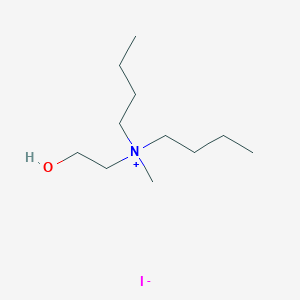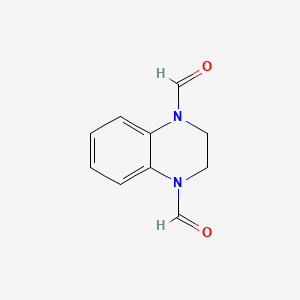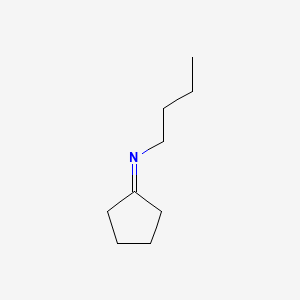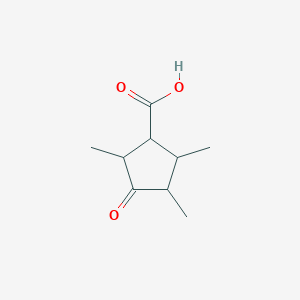
Lithium;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;silver is a compound formed by the combination of lithium and silver. Lithium is a soft, silvery-white alkali metal, while silver is a lustrous, white transition metal. Both elements have unique properties that make their combination interesting for various applications, particularly in the field of materials science and electrochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium;silver compounds typically involves the reaction of lithium metal with silver salts. One common method is the direct reaction of lithium with silver nitrate in an inert atmosphere to prevent oxidation. The reaction can be represented as:
Li+AgNO3→LiNO3+Ag
Industrial Production Methods
Industrial production of this compound compounds often involves electrochemical methods. For instance, lithium can be deposited onto a silver substrate through electrolysis in a molten salt medium. This method ensures a uniform distribution of lithium on the silver surface, which is crucial for applications in batteries and other electrochemical devices.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;silver compounds undergo various types of chemical reactions, including:
Oxidation: Lithium in the compound can be oxidized to form lithium oxide.
Reduction: Silver ions can be reduced to metallic silver.
Substitution: Lithium can replace other metals in certain compounds due to its high reactivity.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Lithium salts in aqueous or non-aqueous solutions.
Major Products
Oxidation: Lithium oxide (Li2O)
Reduction: Metallic silver (Ag)
Substitution: Various lithium compounds depending on the reactants used.
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium;silver compounds are used as catalysts in organic synthesis. Their unique properties enable selective reactions that are difficult to achieve with other catalysts.
Biology
In biology, this compound compounds are being explored for their potential antimicrobial properties. Silver is known for its antibacterial effects, and the addition of lithium may enhance these properties.
Medicine
In medicine, this compound compounds are being investigated for their potential use in drug delivery systems. The combination of lithium’s mood-stabilizing effects and silver’s antimicrobial properties could lead to novel therapeutic applications.
Industry
In industry, this compound compounds are used in the production of high-performance batteries. The combination of lithium’s high energy density and silver’s excellent conductivity makes these compounds ideal for use in next-generation energy storage devices.
Mécanisme D'action
The mechanism of action of lithium;silver compounds involves several molecular targets and pathways. Lithium ions can modulate neurotransmitter release and signal transduction pathways in the brain, while silver ions can disrupt bacterial cell membranes and inhibit enzyme activity. The combination of these effects can lead to enhanced therapeutic outcomes in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;gold: Similar to lithium;silver, lithium;gold compounds are used in electrochemical applications due to their high conductivity and stability.
Lithium;copper: These compounds are used in catalysis and materials science for their unique electronic properties.
Lithium;platinum: Known for their catalytic activity, lithium;platinum compounds are used in various industrial processes.
Uniqueness
This compound compounds are unique due to the combination of lithium’s high reactivity and silver’s excellent conductivity. This makes them particularly useful in applications requiring both high energy density and efficient electron transfer, such as in advanced battery technologies and catalytic processes.
Propriétés
Numéro CAS |
12002-78-7 |
|---|---|
Formule moléculaire |
AgLi |
Poids moléculaire |
114.8 g/mol |
Nom IUPAC |
lithium;silver |
InChI |
InChI=1S/Ag.Li |
Clé InChI |
WUALQPNAHOKFBR-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


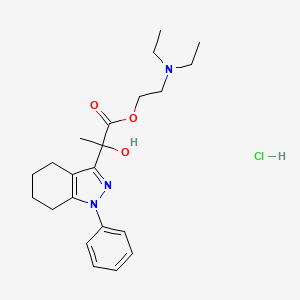
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)


